Zivulgarin

Beschreibung

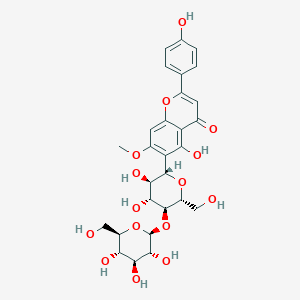

Zivulgarin (4″-β-D-glucopyranosyl swertisin) is a flavonoid carbon glycoside first isolated from the seeds of Zizyphus spinosus Hu (Suan Zao Ren), a plant used in traditional Chinese medicine for treating insomnia and neurasthenia . Structurally, it consists of swertisin (a flavone) linked to a glucose moiety at the 4″ position, forming a C-glycosidic bond . The compound was characterized via acid hydrolysis, spectroscopic analysis (NMR, MS), and derivative preparation, confirming its molecular formula as C₂₈H₃₂O₁₅ and a melting point of 275–277°C . This compound is also reported in Ziziphus mauritiana (ber), indicating its broader botanical distribution .

Eigenschaften

CAS-Nummer |

108657-24-5 |

|---|---|

Molekularformel |

C28H32O15 |

Molekulargewicht |

608.5 g/mol |

IUPAC-Name |

6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)21(34)19(14)27-24(37)23(36)26(17(9-30)41-27)43-28-25(38)22(35)20(33)16(8-29)42-28/h2-7,16-17,20,22-31,33-38H,8-9H2,1H3/t16-,17-,20-,22+,23-,24-,25-,26-,27+,28+/m1/s1 |

InChI-Schlüssel |

LTSHFAAMUZRJGB-OOAZWYKYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomerische SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Andere CAS-Nummern |

108657-24-5 |

Synonyme |

zivulgarin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of this compound with Key Flavonoids

Key Observations :

- This compound and spinosin share the same molecular formula but differ in glycosylation sites (4″ vs. 6-C), impacting solubility and receptor binding .

- Swertisin serves as the aglycone for this compound, highlighting the role of glycosylation in modifying bioavailability and activity .

- Ferulic acid conjugates (e.g., 6’-ferulylspinosin) demonstrate how esterification enhances pharmacological properties compared to parent compounds .

Functional Analogues: Triterpenoid Saponins

Table 2: Comparison with Triterpenoid Saponins from Z. spinosus

Key Observations :

- Unlike this compound, jujubosides are triterpenoid saponins with distinct mechanisms (e.g., modulating neurotransmitter levels) .

- Betulinic acid, a lupane-type triterpene, shares anti-inflammatory properties with this compound but targets different pathways (e.g., NF-κB inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.